molecular formula C15H10N2O4 B1251784 Phencomycin

Phencomycin

Cat. No. B1251784
M. Wt: 282.25 g/mol
InChI Key: YPYRMWFNCMDUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phencomycin is a member of phenazines.
Phencomycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties and Impact on Microbial Communities

Phencomycin and its derivatives, such as vancomycin, are crucial in the treatment of severe infections caused by Gram-positive bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin, a glycopeptide antibiotic, is used as a last resort treatment and is known for its effectiveness against MRSA strains (Rybak, 2006). Research on the impact of vancomycin on gut microbiota in mice, a close relative to phencomycin, shows its significant effect on microbial communities, altering the host's metabolism and microbial co-metabolites like phenylacetylglycine and hippurate (Yap et al., 2008).

Mechanisms of Resistance

Understanding the mechanisms of antibiotic resistance is crucial in the effective application of phencomycin-related antibiotics. Studies on vancomycin have revealed the emergence of vancomycin-resistant Staphylococcus aureus (VRSA) and vancomycin-intermediate S. aureus (VISA), highlighting genetic mutations responsible for reduced susceptibility (Weigel et al., 2003), (Gardete & Tomasz, 2014).

Alternative Therapeutic Approaches

With the rise of antibiotic resistance, alternative therapies such as phage therapy are being explored. Research on vancomycin-resistant Enterococcus faecalis infections treated with bacteriophage therapy shows promising results, providing insights into overcoming resistance issues similar to those faced by phencomycin (Khalifa et al., 2018).

Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetics and pharmacodynamics are vital for understanding the effective use of phencomycin-like antibiotics. Studies on vancomycin, for instance, have detailed its pharmacokinetic and pharmacodynamic properties, important for optimizing dosing strategies to maximize efficacy and minimize toxicity (Rybak et al., 2009).

Novel Antibiotic Derivatives

The discovery of new antibiotic derivatives is essential in the ongoing battle against resistant bacterial strains. Phencomycin derivatives, like dihydrophencomycin methyl ester isolated from marine Streptomyces sp., show antibiotic activity, expanding the potential applications of phencomycin-like compounds (Pusecker et al., 1997).

properties

Product Name

Phencomycin

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

6-methoxycarbonylphenazine-1-carboxylic acid

InChI

InChI=1S/C15H10N2O4/c1-21-15(20)9-5-3-7-11-13(9)17-10-6-2-4-8(14(18)19)12(10)16-11/h2-7H,1H3,(H,18,19)

InChI Key

YPYRMWFNCMDUIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O

synonyms

1,5-phenazinedicarboxylic acid 1-methyl ester
phencomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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